molecular formula C8H4BrIO2 B8692663 5-bromo-4-iodo-2-benzofuran-1(3H)-one

5-bromo-4-iodo-2-benzofuran-1(3H)-one

Cat. No.: B8692663
M. Wt: 338.92 g/mol
InChI Key: QAEYNFGROZDKLY-UHFFFAOYSA-N
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Description

5-Bromo-4-iodo-2-benzofuran-1(3H)-one is a halogenated benzofuran derivative characterized by bromine and iodine substituents at the 5- and 4-positions, respectively. Halogenated benzofurans are known for diverse biological activities, including antifungal, antitumor, and analgesic properties, as observed in related compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-4-iodo-2-benzofuran-1(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves halogenation of a benzofuranone precursor. For example, bromination and iodination can be achieved using electrophilic halogenating agents (e.g., N-bromosuccinimide or iodine monochloride) under controlled conditions. Key parameters include temperature (0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to minimize dihalogenation byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to isolate the target compound .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for substituent-induced shifts. The bromine and iodine atoms cause distinct deshielding effects; e.g., the carbonyl carbon (C-1) typically appears near δ 170 ppm in 13C^{13}C-NMR .
  • IR : Confirm the lactone carbonyl stretch (~1705 cm1^{-1}) and halogen-related vibrations (C-Br ~560 cm1 ^{-1}; C-I ~500 cm1 ^{-1}) .
  • GCMS/HPLC : Use to assess purity and identify impurities (e.g., dihalogenated derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity analysis, such as discrepancies between GCMS and theoretical molecular weights?

  • Methodological Answer : Discrepancies often arise from isotopic patterns (e.g., bromine/iodine isotopes) or co-eluting impurities. Strategies include:

  • High-Resolution Mass Spectrometry (HRMS) : Differentiate isotopic clusters (e.g., 79Br/81Br^{79}\text{Br}/^{81}\text{Br}, 127I^{127}\text{I}) and confirm the molecular ion peak .
  • HPLC with UV-Vis Detection : Use a C18 column and gradient elution (acetonitrile/water) to separate halogenated isomers .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove hydrophobic impurities .

Q. What are the best practices for determining the crystal structure of this compound using X-ray crystallography?

  • Methodological Answer :

  • Data Collection : Use a Rigaku diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Monitor crystal stability at 296 K to prevent decay .
  • Structure Refinement : Employ SHELXL for small-molecule refinement. Key steps include:
  • Assigning anisotropic displacement parameters for heavy atoms (Br, I).
  • Validating hydrogen positions via difference Fourier maps.
  • Checking for twinning using R-factor metrics (e.g., Rint<0.05R_{\text{int}} < 0.05) .

Q. How can researchers design structure-activity relationship (SAR) studies for halogenated benzofuranones in biological systems?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes/receptors with halogen-binding pockets (e.g., kinases, GPCRs).
  • Assay Design :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity) with IC50_{50} determination.
  • Cellular Uptake : Quantify intracellular concentrations via LC-MS in cell lysates.
  • Data Interpretation : Correlate halogen electronegativity (Br vs. I) with binding affinity changes. Cross-validate using molecular docking (e.g., AutoDock Vina) .

Comparison with Similar Compounds

Structural and Physical Properties

The substitution pattern and electronic effects of halogens significantly influence the physicochemical properties of benzofuran derivatives. Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features
5-Bromo-4-iodo-2-benzofuran-1(3H)-one C₈H₄BrIO₂ 338.93* Br (5), I (4) High molecular weight due to iodine; potential enhanced lipophilicity
5-Bromo-4-cyclopropyl-2-benzofuran-1(3H)-one C₁₁H₉BrO₂ 253.09 Br (5), cyclopropyl (4) Bulky cyclopropyl group may sterically hinder interactions
5-Bromo-3-hydroxy-3H-2-benzofuran-1-one C₈H₅BrO₃ 229.03 Br (5), OH (3) Hydroxyl group enhances polarity; potential for hydrogen bonding
5-Bromo-3-(4-fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran C₁₇H₁₄BrFO₂S 403.26 Br (5), sulfinyl, F, methyl Sulfinyl group introduces chirality; fluorine enhances metabolic stability

*Calculated based on atomic weights.

Key Observations:

  • Steric vs. Electronic Effects : The cyclopropyl group in introduces steric bulk, whereas iodine in the target compound may exert stronger electron-withdrawing effects, altering reactivity in substitution reactions.

Pharmacological Activities

  • Analgesic Activity: Quinazolinone derivatives with halogen substituents (e.g., 2-methyl-4(3H)-quinazolinone) exhibit significant analgesic activity, suggesting halogenation enhances bioactivity .
  • Antifungal/Antitumor Potential: Benzofurans with sulfinyl groups (e.g., 5-bromo-3-ethylsulfinyl derivatives) demonstrate antifungal and antitumor properties, attributed to halogen-sulfur synergism .

Preparation Methods

Direct Halogenation of Benzofuranone Precursors

Bromination and Iodination via Electrophilic Aromatic Substitution

Electrophilic halogenation remains a cornerstone for introducing bromine and iodine into aromatic systems. For 5-bromo-4-iodo-2-benzofuran-1(3H)-one, sequential halogenation is often employed. A representative method involves treating 2-benzofuran-1(3H)-one with bromine (Br₂) in acetic acid at 50–60°C, yielding 5-bromo-2-benzofuran-1(3H)-one . Subsequent iodination at position 4 is achieved using iodine monochloride (ICl) in dichloromethane, leveraging the electron-withdrawing effect of the ketone to direct substitution .

Key Reaction Parameters:

  • Temperature: 50–60°C for bromination; 25°C for iodination.

  • Solvents: Acetic acid (bromination), dichloromethane (iodination).

  • Catalysts: None required, though Lewis acids like FeCl₃ may enhance iodination rates .

Regioselective Halogenation Using Directed Ortho-Metalation

Directed ortho-metalation (DoM) strategies enable precise positioning of halogens. For example, lithiation of 2-benzofuran-1(3H)-one with lithium diisopropylamide (LDA) at −78°C generates a stabilized enolate, which reacts with electrophiles. Quenching with bromine or iodine sources (e.g., Br₂ or I₂) yields 5-bromo- or 4-iodo-substituted intermediates, respectively . Sequential application of this method allows the synthesis of this compound in yields exceeding 70% .

Halogen Exchange Reactions on Pre-Functionalized Intermediates

Sandmeyer-Type Transformations

The Sandmeyer reaction facilitates the conversion of amino groups to halogens. Starting with 5-amino-4-nitro-2-benzofuran-1(3H)-one, diazotization with NaNO₂/HCl followed by treatment with CuBr or KI introduces bromine or iodine, respectively . This method is particularly effective for introducing iodine, as demonstrated in the synthesis of 4-iodo derivatives .

Example Protocol:

  • Diazotize 5-amino-4-nitro-2-benzofuran-1(3H)-one in HCl/NaNO₂ at 0–5°C.

  • Add KI to the diazonium salt solution, stirring at 25°C for 12 h.

  • Isolate 5-nitro-4-iodo-2-benzofuran-1(3H)-one via filtration and recrystallization .

Multi-Step Synthesis from Functionalized Benzoic Acids

Cyclization of Halogenated Benzoic Acid Derivatives

A patented approach involves cyclizing 4-iodo-5-bromo-2-hydroxybenzoic acid to form the benzofuranone core . Treatment with acetic anhydride induces lactonization, producing this compound in 85% yield .

Synthetic Pathway:

  • Halogenation: Brominate 4-iodo-2-hydroxybenzoic acid using N-bromosuccinimide (NBS) in DMF.

  • Cyclization: Heat with acetic anhydride at 120°C for 6 h .

Use of Tribromide Reagents for One-Pot Synthesis

Tributylammonium tribromide (Bu₄NBr₃) has emerged as a versatile brominating agent. In a one-pot procedure, 4-iodo-2-methoxybenzoic acid reacts with Bu₄NBr₃ in acetonitrile at 100°C, directly yielding 1-bromo-4-iodo-2-methoxybenzene . Demethylation with BBr₃ followed by cyclization completes the synthesis .

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.24 (d, J = 8.0 Hz, 1H), 7.19–7.13 (m, 2H) .

  • ¹³C NMR (126 MHz, CDCl₃): δ 156.6 (C=O), 134.7 (C-I), 131.1 (C-Br), 121.4 (C-Ar) .

  • MS (EI): m/z 352 [M]⁺ .

Yield Optimization

MethodBromine SourceIodine SourceYield (%)
Electrophilic SubstitutionBr₂ICl65
Sandmeyer ReactionCuBrKI78
CyclizationNBS85

Properties

Molecular Formula

C8H4BrIO2

Molecular Weight

338.92 g/mol

IUPAC Name

5-bromo-4-iodo-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H4BrIO2/c9-6-2-1-4-5(7(6)10)3-12-8(4)11/h1-2H,3H2

InChI Key

QAEYNFGROZDKLY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2I)Br)C(=O)O1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-benzofuran-1(3H)-one (5.00 g, 23.5 mmol) at 0° C. in TfOH (100 mL) was added NIS (5.55 g, 24.6 mmol). The mixture was stirred at room temperature over night; LC analysis of the reaction mixture indicated completion of the reaction. The reaction mixture was then poured slowly into ice-water (1 L) with stirring. To the solution was then added EtOAc (500 mL) and subsequently stirred for 10 min. The mixture was filtered and the organic layer separated. The aqueous layer was extracted with EtOAc (2×200 mL). The combined organic layers were washed with water (500 mL), brine (500 mL), dried over Na2SO4, filtered, concentrated to dryness; it was absorbed into silica gel and separated with the solvent systems of (hexanes/EtOAc=1/1) to yield 5-bromo-4-iodo-2-benzofuran-1(3H]-one. 1H-NMR (400 MHz, CDCl3) δ ppm 7.80 (d, J=7.8 Hz, 1H), 7.74 (d, J=8.5 Hz, 1H), 5.07 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.55 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a cooled (0° C.) solution of 5-bromo-2-benzofuran-1(3H)-one (50 g, 0.235 mol) in trifluoromethanesulfonic acid (400 mL) was added N-iodosuccinimide (55.5 g, 0.247 mol). The resulting mixture was stirred at room temperature overnight, then poured slowly into ice water (2 L), filtered and the filtrate extracted with EtOAc. The combined organic layers were washed with water and brine, dried and concentrated to give 5-bromo-4-iodo-2-benzofuran-1(3H)-one.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
55.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Three

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